molecular formula C8H17N5O3 B14431591 5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine;nitric acid CAS No. 82560-15-4

5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine;nitric acid

Cat. No.: B14431591
CAS No.: 82560-15-4
M. Wt: 231.25 g/mol
InChI Key: DGXPCBQUIUCDDW-UHFFFAOYSA-N
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Description

5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine; nitric acid is a compound that combines an organic molecule with a nitric acid moiety The organic component, 5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine, is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 3-methylpentan-3-ylamine with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can produce the compound in significant quantities. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are tailored to the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The nitric acid component may contribute to the compound’s reactivity and biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-pentanol: An organic compound with similar structural features.

    Emylcamate: A tranquilizer synthesized using similar building blocks.

    Hexanol: Another alcohol with comparable properties.

Uniqueness

5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine is unique due to its combination of a triazole ring and a nitric acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

82560-15-4

Molecular Formula

C8H17N5O3

Molecular Weight

231.25 g/mol

IUPAC Name

5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine;nitric acid

InChI

InChI=1S/C8H16N4.HNO3/c1-4-8(3,5-2)6-10-7(9)12-11-6;2-1(3)4/h4-5H2,1-3H3,(H3,9,10,11,12);(H,2,3,4)

InChI Key

DGXPCBQUIUCDDW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C1=NC(=NN1)N.[N+](=O)(O)[O-]

Origin of Product

United States

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